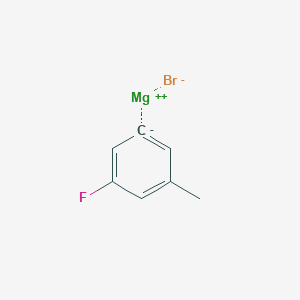

3-Fluoro-5-methylphenylmagnesium bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis The molecular structure of 3-fluoro-5-methylphenylmagnesium bromide, similar to other Grignard reagents, features a central magnesium atom that is covalently bonded to the organic group (in this case, the 3-fluoro-5-methylphenyl moiety) and a bromide ion. The specific geometry and electronic structure of these compounds can be significantly influenced by the presence of the fluorine atom due to its electronegativity, which can affect the reactivity and stability of the molecule. Advanced spectroscopic and computational studies, such as NMR and X-ray diffraction, are typically employed to elucidate these structural details (Yoshitake, Kudo, & Ishida, 2016).

Chemical Reactions and Properties Grignard reagents, including 3-fluoro-5-methylphenylmagnesium bromide, are highly reactive and versatile reagents in organic synthesis. They can participate in a wide range of reactions, including nucleophilic additions to carbonyl compounds, coupling reactions, and carbon-nitrogen bond-forming reactions. The presence of a fluorine atom in the molecule can modulate its reactivity and selectivity due to the inductive effects and the potential for forming specific interactions with substrates or catalysts (Mongin et al., 2002).

Physical Properties Analysis The physical properties of 3-fluoro-5-methylphenylmagnesium bromide, like other Grignard reagents, include being highly sensitive to moisture and air, requiring handling and storage under anhydrous and inert conditions. The solvent, typically ether or tetrahydrofuran (THF), plays a critical role in stabilizing the reagent and facilitating its reactions. The specific boiling and melting points, as well as solubility in various solvents, can vary based on the structural attributes imparted by the fluorine and methyl substituents.

Chemical Properties Analysis 3-Fluoro-5-methylphenylmagnesium bromide exhibits chemical properties characteristic of Grignard reagents, with the added influence of the fluorine atom's electronegativity. This can lead to increased reactivity towards electrophiles and a potentially altered selectivity pattern in synthetic applications. The fluorine atom may also impact the stability of the reagent, making it either more reactive or selectively reactive towards certain functional groups due to the electronic effects and the potential for hydrogen bonding or halogen bonding interactions with substrates (Zou et al., 2014).

Wissenschaftliche Forschungsanwendungen

Fluoride Sensing

A novel NIR region fluoride sensor was developed using an aza-boron-dipyrromethene (aza-BODIPY) fluorophore, prepared using an arylmagnesium bromide formed from 4-bromophenol. This sensor demonstrates a specific and rapid colorimetric and fluorescence response for fluoride ions in solution and living cells (Zou et al., 2014).

Synthesis of Acridine Derivatives

The reaction of 2-(perfluoroalkyl)aniline with arylmagnesium bromides, such as 2-fluoro-6-methylphenylmagnesium bromide, resulted in acridines with altered perfluoroalkyl groups and retention of fluorine, suggesting its role in synthetic organic chemistry (Zhang et al., 2013).

Synthesis of Fluorocatecholamines

The synthesis of fluorocatecholamines, starting from compounds like 4-fluorophenol or 3-fluoroanisole, involved steps like O-methylation and Friedel–Crafts acylation. Here, arylmagnesium bromides play a crucial role in introducing fluoro groups into the final compounds (Stegmann et al., 1994).

Electrophilic Reactions

A study on the electrophilicity of various compounds found that fluorophenylmagnesium bromides like m- and p-fluorophenylmagnesium bromide show distinct reactions with electrophiles, indicating their potential in creating diverse chemical structures (Lur'e et al., 1980).

Cross-Coupling Reactions

Cross-coupling reactions between aryl Grignard reagents and fluoroazines and -diazines were successfully achieved using nickel catalysis. This method allowed the coupling of various fluoro substrates with phenylmagnesium halides, including 2-methoxyphenylmagnesium bromide, highlighting the versatility of such reagents in organic synthesis (Mongin et al., 2002).

Fluorine Labeling of Proteins

Fluorine-18 labeling of proteins was achieved using methyl 3-[18F]fluoro-5-nitrobenzimidate and 4-[18F]fluorophenacyl bromide. The process involved covalent attachment of fluorine-18 to proteins, demonstrating the application of fluoro compounds in biochemical research (Kilbourn et al., 1987).

Fluorescence Turn-On Sensing of Fluoride Ions

Tetraarylstibonium cations were synthesized for detecting fluoride ions in water. The study showcased the use of aryl derivatives like 1-pyrenyl and 3-perylenyl for fluoride sensing, indicating the potential of arylmagnesium bromides in environmental sensing applications (Hirai et al., 2016).

Synthesis of Monomers for Copolymerization

Arylmagnesium bromides were used in the synthesis of 3-aryl-3-butenoic acids, which were applied as monomers for copolymerization with styrene. This illustrates the role of arylmagnesium bromides in polymer chemistry (Itoh et al., 1991).

Chiral Stationary Phases in Chromatography

Cellulose and amylose derivatives, such as 3-fluoro-5-methylphenylcarbamates, were evaluated as chiral stationary phases in high-performance liquid chromatography (HPLC). The study highlighted the impact of halogen and methyl groups on chiral recognition, showcasing the utility of such derivatives in analytical chemistry (Chankvetadze et al., 1997).

Eigenschaften

IUPAC Name |

magnesium;1-fluoro-3-methylbenzene-5-ide;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGOMMFENVOEMF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C[C-]=C1)F.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-methylphenylmagnesium bromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2491721.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea](/img/structure/B2491724.png)

![5-{[4-(Trifluoromethoxy)phenyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2491727.png)

![2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide](/img/structure/B2491728.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2491730.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2491731.png)

![2-[4-(3,4-Dichlorobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2491733.png)

![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2491739.png)

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2491740.png)